![molecular formula C8H7BrFN3 B2505056 1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene CAS No. 1604293-06-2](/img/structure/B2505056.png)

1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene" is a multifunctional aromatic molecule that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds that can help infer some properties and reactions of the compound . The papers discuss the properties and synthesis of compounds with similar substituents, such as azido, bromo, and fluoro groups on a benzene ring, which can be useful in understanding the behavior of "1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene" .

Synthesis Analysis

The synthesis of compounds similar to "1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene" involves selective functionalization of the benzene ring. For instance, the triazidation of trifluorobenzenes is discussed, where selective defluorination and subsequent azidation occur to introduce azido groups . Although the exact synthesis of the compound is not detailed, the methodologies described could be adapted for its synthesis, considering the azidoethyl group would require a different approach, likely involving the protection of the azido group during the bromination and fluorination steps.

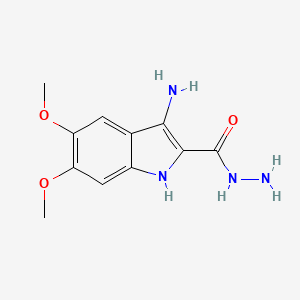

Molecular Structure Analysis

The molecular structure of benzene derivatives is significantly influenced by the substituents attached to the ring. The papers discuss the crystal structures and molecular geometries of similar compounds, determined by X-ray diffraction and optimized using DFT calculations . These studies reveal how the presence of different substituents like fluorine, bromine, and azido groups can affect the planarity and overall geometry of the benzene ring. For "1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene," one can expect that the steric and electronic effects of the substituents will influence its molecular structure, potentially leading to non-planarity and conformational isomerism.

Chemical Reactions Analysis

The reactivity of "1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene" can be inferred from the reactivity of similar compounds. Azido groups are known for their participation in click chemistry reactions, such as the Huisgen cycloaddition, and can also be reduced to amines or transformed into nitrenes under photolysis or thermolysis . The presence of a bromo substituent suggests potential for further functionalization through nucleophilic aromatic substitution reactions. The fluorine atom, being an electron-withdrawing group, could affect the reactivity of the benzene ring by deactivating it towards electrophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene" would be influenced by its molecular structure. The presence of heavy atoms like bromine would increase the molecular weight and influence the boiling and melting points. The electronic properties, such as absorption wavelengths and frontier molecular orbital energies, would be affected by the substituents, as seen in the studies of related compounds . The azido group could impart high energy and potentially explosive properties under certain conditions. The compound's solubility in organic solvents would likely be good, considering the presence of the azidoethyl group, which adds some polarity to the molecule.

Scientific Research Applications

Synthesis and Chemical Transformations

1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene is involved in various chemical synthesis processes. For example, it is used in the synthesis of new 1,2,3-triazole derivatives with potential inhibitory activity against acidic corrosion of steels. These triazoles are synthesized using a series of compounds including 1-(azidomethyl)-4-bromobenzene, a closely related compound (Negrón-Silva et al., 2013). Additionally, 1-bromo-2-fluorobenzene derivatives are used in palladium-catalyzed carbonylative reactions with various nucleophiles, highlighting its versatility in creating heterocyclic compounds (Chen et al., 2014).

Applications in Radiochemistry

This compound plays a significant role in radiochemistry. One study focused on the preparation of no-carrier-added 1-bromo-4-[18F]fluorobenzene, a crucial compound for 18F-arylation reactions used in positron emission tomography (PET) imaging (Ermert et al., 2004). This demonstrates its importance in medical imaging and diagnostic techniques.

Photophysical and Electrochemical Studies

Studies have also been conducted on the photophysical properties of related compounds like 1-bromo-4-fluorobenzene. One such study involves the ultraviolet photodissociation of this compound, which is crucial for understanding its behavior under high-energy light conditions (Gu et al., 2001). Electrochemical studies are another area of interest, with research focusing on the electrochemical fluorination of compounds like 1-bromo-4-fluorobenzene, which is relevant for developing new fluorination techniques (Horio et al., 1996).

properties

IUPAC Name |

1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFN3/c1-5(12-13-11)7-3-2-6(9)4-8(7)10/h2-5H,1H3/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZCSOVFDCLTGTC-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Br)F)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=C(C=C1)Br)F)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(Hydrazinocarbonyl)phenyl]butanamide](/img/structure/B2504973.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2504977.png)

![N-[[3-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2504978.png)

![2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B2504980.png)

![N-([2,3'-bipyridin]-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2504981.png)

![1-({4-[2-(Acetylamino)ethyl]phenyl}sulfonyl)proline](/img/structure/B2504983.png)

![(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-4-yl)methanone](/img/structure/B2504985.png)